2-(3-Aminophenyl)pyrimidin-5-amine

説明

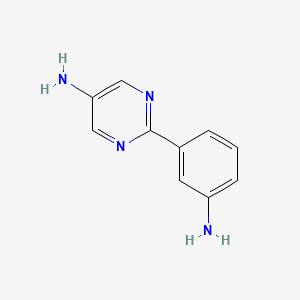

2-(3-Aminophenyl)pyrimidin-5-amine (CAS 17802-58-3) is a pyrimidine derivative featuring an aminophenyl substituent at the 2-position of the pyrimidine ring. Its structure consists of a six-membered pyrimidine ring with an amino group (-NH2) at the 5-position and a 3-aminophenyl group at the 2-position. Its meta-substituted aminophenyl group distinguishes it from positional isomers, such as the para-substituted analog 2-(4-aminophenyl)pyrimidin-5-amine (CAS 895156-59-9), which exhibits a higher structural similarity score (0.95 vs. 0.93) .

特性

CAS番号 |

17802-58-3 |

|---|---|

分子式 |

C10H10N4 |

分子量 |

186.218 |

IUPAC名 |

2-(3-aminophenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C10H10N4/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,11-12H2 |

InChIキー |

KLHSGENYMMOQFL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=N2)N |

同義語 |

Pyrimidine, 5-amino-2-(m-aminophenyl)- (8CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: Meta vs. Para Substitution

The substitution pattern of the aminophenyl group significantly impacts biological activity. For example:

- 2-(4-Aminophenyl)pyrimidin-5-amine (CAS 895156-59-9): The para-substituted isomer shows a higher similarity index (0.95) to the target compound and is often used as a reference in structure-activity relationship (SAR) studies. Its linear geometry may enhance interactions with planar binding pockets in enzymes or receptors .

- Studies on benzothiazole analogs (e.g., 2-(3-aminophenyl)benzothiazole) demonstrate that meta-substitution can reduce activity compared to para-substituted versions, highlighting the importance of substituent positioning .

Table 1: Comparison of Positional Isomers

| Compound | CAS Number | Similarity Index | Key Feature |

|---|---|---|---|

| 2-(4-Aminophenyl)pyrimidin-5-amine | 895156-59-9 | 0.95 | Para-substitution, linear geometry |

| 2-(3-Aminophenyl)pyrimidin-5-amine | 17802-58-3 | 0.93 | Meta-substitution, angled geometry |

Heterocyclic Core Modifications

Replacing the pyrimidine core with other heterocycles alters pharmacological profiles:

- 3-(3-Aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine (PDB 3E7V): This pyrazolo-pyrimidine derivative, with a chlorophenyl group, exhibits a Tanimoto coefficient of 0.76 compared to the target compound. Its fused heterocyclic system enhances rigidity, improving binding to Haspin kinase (Ki = 12 nM) .

- SCH-442416 (triazolo-pyrimidine analog): A potent adenosine A2A receptor antagonist (Ki = 1.1 nM) with >1000-fold selectivity over other adenosine receptors.

Table 2: Heterocyclic Analogs

| Compound | Core Structure | Target/Activity | Key Substituents |

|---|---|---|---|

| Target Compound | Pyrimidine | Kinase inhibition (hypothetical) | 3-Aminophenyl, 5-amino |

| 3-(3-Aminophenyl)-N-(3-Cl-Ph)-pyrazolo-pyrimidine | Pyrazolo-pyrimidine | Haspin kinase (Ki = 12 nM) | 3-Chlorophenyl |

| SCH-442416 | Triazolo-pyrimidine | Adenosine A2A (Ki = 1.1 nM) | 2-Furanyl, 4-methoxyphenylpropyl |

Substituent Effects on Activity

- 2-(2-Methoxyethoxy)pyrimidin-5-amine (CAS 1251024-07-3): The methoxyethoxy chain improves aqueous solubility but may reduce membrane permeability due to increased polarity .

Key Research Findings

Positional Isomerism: Meta-substitution in aminophenyl-pyrimidines reduces binding affinity in benzothiazole-based enzyme inhibitors compared to para-substituted analogs .

Heterocyclic Rigidity : Pyrazolo-pyrimidine cores (e.g., PDB 3E7V) improve kinase inhibition through conformational restraint, a strategy applicable to optimizing the target compound .

Selectivity in Adenosine Antagonists: Triazolo-pyrimidines like SCH-442416 achieve >1000-fold selectivity for A2A receptors, suggesting that substituent polarity and size are critical for avoiding off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。